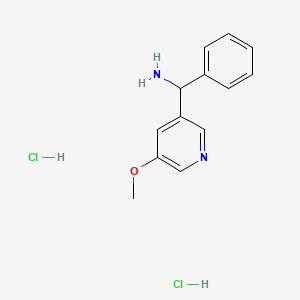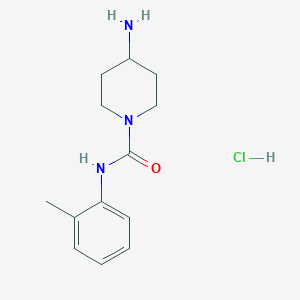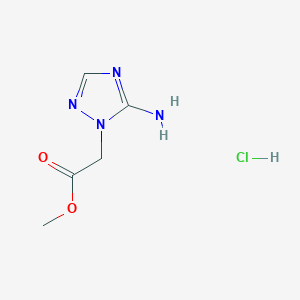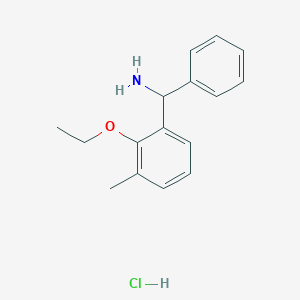
2-m-トリルアミノチアゾール-4-オン
概要
説明
2-m-Tolylamino-thiazol-4-one is a heterocyclic organic compound with the molecular formula C10H10N2OS
科学的研究の応用
2-m-Tolylamino-thiazol-4-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound may be employed in biological studies to investigate its interactions with various biomolecules.
Industry: It can be used in the production of materials with specific chemical properties.
作用機序
Target of Action
Thiazole derivatives, to which 2-m-tolylamino-thiazol-4-one belongs, have been found to exhibit a wide range of biological activities . These activities suggest that the compound may interact with various biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Thiazole compounds are known to interact with their targets in a variety of ways . For instance, they may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. The exact interaction of 2-m-Tolylamino-thiazol-4-one with its targets would depend on the specific molecular structure of the compound and the nature of the target.
Biochemical Pathways
Given the broad range of biological activities exhibited by thiazole derivatives , it is likely that 2-m-Tolylamino-thiazol-4-one could influence multiple biochemical pathways. These could potentially include pathways related to inflammation, oxidative stress, cell proliferation, and others.
Result of Action
Based on the known activities of thiazole derivatives , it is possible that the compound could have effects such as modulating enzyme activity, altering cellular signaling, or affecting cell proliferation.
生化学分析
Biochemical Properties
2-m-Tolylamino-thiazol-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 2-m-Tolylamino-thiazol-4-one, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their function and leading to various biological effects .
Cellular Effects
The effects of 2-m-Tolylamino-thiazol-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Furthermore, 2-m-Tolylamino-thiazol-4-one may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 2-m-Tolylamino-thiazol-4-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis . Additionally, 2-m-Tolylamino-thiazol-4-one may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-m-Tolylamino-thiazol-4-one can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including 2-m-Tolylamino-thiazol-4-one, can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-m-Tolylamino-thiazol-4-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antitumor activities . At high doses, 2-m-Tolylamino-thiazol-4-one may cause toxic or adverse effects, including cellular damage and organ toxicity . Therefore, it is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing its toxicity.
Metabolic Pathways
2-m-Tolylamino-thiazol-4-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism. For instance, this compound may inhibit enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Additionally, 2-m-Tolylamino-thiazol-4-one may affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of 2-m-Tolylamino-thiazol-4-one within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Additionally, 2-m-Tolylamino-thiazol-4-one may accumulate in specific tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 2-m-Tolylamino-thiazol-4-one is essential for its function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, 2-m-Tolylamino-thiazol-4-one may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-m-Tolylamino-thiazol-4-one typically involves the reaction of 3-methylphenylamine with thiazol-4-one derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-m-Tolylamino-thiazol-4-one may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 2-m-Tolylamino-thiazol-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
類似化合物との比較
2-m-Tolylamino-thiazol-4-one can be compared with other similar compounds, such as:
Thiazol-4-one derivatives: These compounds share a similar core structure but may have different substituents.
Amino-thiazol-4-one derivatives: These compounds also contain an amino group but differ in their overall structure and properties.
特性
IUPAC Name |
2-(3-methylphenyl)imino-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-3-2-4-8(5-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQLBTVJHQTLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2NC(=O)CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346102 | |
| Record name | 2-m-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27052-16-0 | |
| Record name | 2-[(3-Methylphenyl)amino]-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27052-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-m-Tolylamino-thiazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[7-(3-Methoxyphenyl)-9-[(1-methyl-3-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486956.png)

